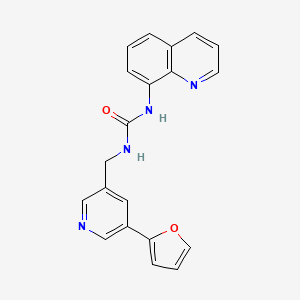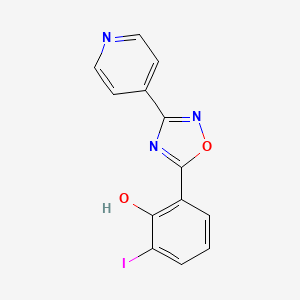![molecular formula C12H6BrClN2S B2782659 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 2378506-57-9](/img/structure/B2782659.png)
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with bromophenyl and chlorine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is adenosine kinase (AK) . Adenosine kinase is an enzyme that plays a crucial role in the regulation of adenosine concentrations in the body, which are important for various physiological processes .
Mode of Action
This compound acts as an adenosine kinase inhibitor . By inhibiting the activity of adenosine kinase, it increases the concentration of extracellular adenosine . This increase in adenosine can then interact with adenosine receptors, leading to various downstream effects .
Biochemical Pathways
The inhibition of adenosine kinase leads to an increase in extracellular adenosine concentrations . Adenosine can interact with four types of G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3 . The interaction of adenosine with these receptors can lead to various downstream effects, depending on the receptor subtype and the cell type .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its absorption and distribution in the body.
Result of Action
The increase in extracellular adenosine concentrations resulting from the inhibition of adenosine kinase by this compound can lead to various effects. For instance, adenosine is known to be an inhibitory neuromodulator that can increase nociceptive thresholds in response to noxious stimulation . Therefore, the compound may have potential as an analgesic and anti-inflammatory agent .
Biochemical Analysis
Biochemical Properties
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has been identified as a potent non-nucleoside inhibitor of adenosine kinase (AK), a primary enzyme in the metabolic pathway of adenosine . This interaction suggests that the compound may play a significant role in regulating cellular excitability at sites of tissue injury and inflammation .
Cellular Effects
The cellular effects of this compound are primarily linked to its inhibition of AK. By inhibiting AK, the compound selectively increases adenosine concentrations at sites of tissue trauma, potentially enhancing the analgesic and anti-inflammatory actions of adenosine .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to AK, inhibiting the enzyme’s activity . This inhibition leads to an increase in adenosine concentrations, which can then interact with various adenosine receptors to exert its effects .
Dosage Effects in Animal Models
In animal models of pain and inflammation, this compound has shown to be orally active and effective in suppressing nociception
Metabolic Pathways
As an inhibitor of AK, this compound is involved in the metabolic pathway of adenosine . By inhibiting AK, it affects the phosphorylation of adenosine, thereby influencing the concentrations of adenosine in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine typically involves multi-step reactionsFor instance, the synthesis might start with a cyclization reaction to form the thieno[2,3-d]pyrimidine ring, followed by halogenation to introduce the chlorine atom and a subsequent Suzuki-Miyaura coupling to attach the bromophenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles or electrophiles, with conditions such as the presence of a base or acid catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and analgesic properties
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: Known for its adenosine kinase inhibition properties.
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione: Studied for its potential biological activities.
Uniqueness
5-(3-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of bromophenyl and chlorine substituents on the thieno[2,3-d]pyrimidine core makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(3-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGGFQCUOTJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
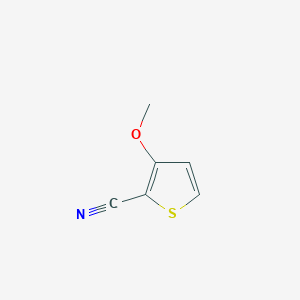
![3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2782579.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2782580.png)
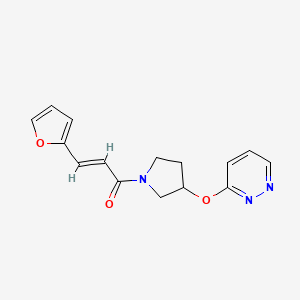
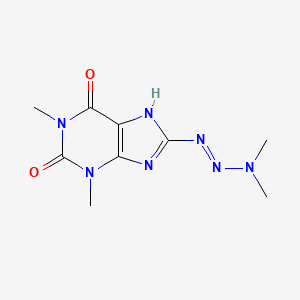
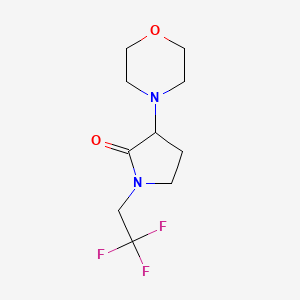
![N-(5-chloro-2-methoxyphenyl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2782586.png)
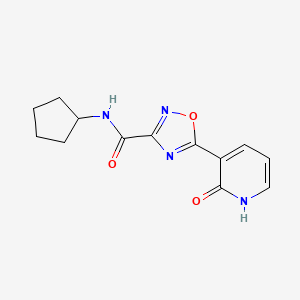
![1-{1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2782590.png)
![2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2782592.png)
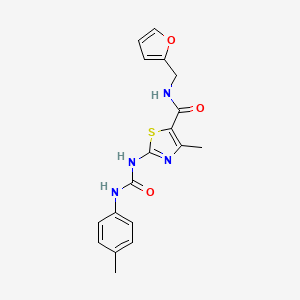
![1-[4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2782596.png)
